molecular formula C17H16FNO4S B6412909 2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid CAS No. 1261907-40-7

2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid

Cat. No.: B6412909
CAS No.: 1261907-40-7
M. Wt: 349.4 g/mol
InChI Key: JWRDIYLNUSYDTB-UHFFFAOYSA-N
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Description

2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid: is a chemical compound with the molecular formula C17H16FNO4S and a molecular weight of 349.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid typically involves the following steps:

    Fluorination: Introduction of the fluorine atom into the aromatic ring.

    Sulfonylation: Addition of the sulfonyl group to the aromatic ring.

    Pyrrolidinylation: Introduction of the pyrrolidinyl group.

    Benzoic Acid Formation: Formation of the benzoic acid moiety.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form.

    Reduction: Reduction of the compound to its reduced form.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and sulfonyl group may play a crucial role in its biological activity by influencing its binding affinity and selectivity for target molecules. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid
  • 2-Fluoro-4-[4-(morpholinylsulfonyl)phenyl]benzoic acid

Uniqueness

2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid is unique due to the presence of the pyrrolidinylsulfonyl group, which may impart distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-fluoro-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c18-16-11-13(5-8-15(16)17(20)21)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRDIYLNUSYDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692350
Record name 3-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-40-7
Record name 3-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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